Ethyl 2-amino-5-ethoxybenzoate
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Description
Scientific Research Applications
Antiparasitic Properties
Ethyl 2-amino-5-ethoxybenzoate shows potential in the field of parasitology. A study highlighted the anticoccidial activity of related compounds, indicating their use in combating parasitic infections in animals. Compounds like 4-amino-2-ethoxybenzoic acid, which is structurally similar to this compound, demonstrated significant anti-coccidial activity, especially those containing 2-alkoxy groups (Rogers et al., 1964).
Synthesis and Derivatives
The synthesis of this compound and its derivatives is a critical aspect of its application. One study discussed the synthesis of similar compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the production of specific pharmaceuticals (Wang Yu, 2008). This kind of research is pivotal in developing new drugs and exploring the chemical versatility of compounds like this compound.
Pharmaceutical Research
In the pharmaceutical domain, studies have been conducted on compounds structurally similar to this compound. For instance, research on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, which shares a similar molecular framework, has shown these compounds to be potent antimitotic agents and tubulin inhibitors (Romagnoli et al., 2008). This research opens up potential avenues for the development of new anticancer drugs.
Environmental Applications
A study on Ethyl-4-aminobenzoate, a compound related to this compound, focused on its environmental behavior, particularly its use as a UV filter in sunscreens. This research provides insights into the environmental impact and transformation products of such compounds, which is crucial for understanding their ecological footprint (Li et al., 2017).
properties
IUPAC Name |
ethyl 2-amino-5-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSSMIOKIYSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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